6-Bromo-2-naphthoic acid

Spectroscopy Analytical Chemistry Process Chemistry

6-Bromo-2-naphthoic acid (CAS 5773-80-8) is the validated intermediate for Adapalene synthesis. Its unique 6-bromo-2-carboxy regiochemistry is essential for Suzuki-Miyaura coupling in patented high-yield routes. Isomeric or non-brominated analogs cannot substitute due to distinct reactivity and spectroscopic properties. This bifunctional building block also enables Stille and Heck reactions. For ANDA, QC, and retinoid R&D, this compound provides a well-characterized, regulatorily-precedented pathway. Order from certified suppliers.

Molecular Formula C11H7BrO2
Molecular Weight 251.08 g/mol
CAS No. 5773-80-8
Cat. No. B044796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-naphthoic acid
CAS5773-80-8
Synonyms(6-Bromonaphthalen-2-yl)acetic Acid;  6-Bromo-2-naphthalenecarboxylic Acid;  6-Bromo-2-naphthylacetic Acid
Molecular FormulaC11H7BrO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O
InChIInChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14)
InChIKeyNPMCAVBMOTZUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-naphthoic acid (CAS 5773-80-8): Procurement and Selection Guide for Pharmaceutical Intermediates


6-Bromo-2-naphthoic acid (CAS 5773-80-8) is a brominated naphthalene derivative (C11H7BrO2) [1]. This compound serves as a critical pharmaceutical intermediate, most notably in the industrial synthesis of Adapalene, a third-generation retinoid for acne treatment . The bromine atom at the 6-position provides a strategic synthetic handle for cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the construction of complex molecular architectures [2].

Why Generic Substitution Fails: The Critical Role of 6-Bromo-2-naphthoic acid in Precise Synthesis


Direct substitution of 6-bromo-2-naphthoic acid with other halogenated naphthoic acid isomers or non-brominated analogs is not feasible for critical applications. The specific position of the bromine atom (C6) and the carboxylic acid (C2) dictates the compound's unique reactivity profile and its downstream performance in key transformations. For example, the 6-bromo isomer is essential for the efficient synthesis of Adapalene via a specific Suzuki coupling pathway [1]. Using an alternative isomer like 7-bromo-2-naphthoic acid or a non-brominated 2-naphthoic acid would lead to different reaction outcomes, regioselectivity, and ultimately a different product [2]. Furthermore, the spectroscopic properties, which are crucial for analytical method development and quality control, are distinct and cannot be substituted without extensive revalidation [3]. The following quantitative evidence establishes the unique and non-interchangeable nature of this specific compound.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-2-naphthoic acid


Deprotonation Behavior in Different Solvents: A Key Analytical and Process Distinction

The deprotonation behavior of 6-bromo-2-naphthoic acid (BNA) is highly solvent-dependent, a critical factor for analytical method development and reaction optimization. Quantum-chemical calculations determined the enthalpy of dissociation (bond-dissociation energy) to be 183.2 kcal/mol in methanol, 200.2 kcal/mol in THF, and 205.4 kcal/mol in ethyl acetate [1]. This demonstrates that anion formation is most intensive in methanol due to its higher polarity, directly impacting UV-Vis spectral properties and reactivity .

Spectroscopy Analytical Chemistry Process Chemistry

Vibrational Spectroscopic Fingerprint: Unique Identification vs. Non-Brominated 2-Naphthoic Acid

The solid-phase mid-FTIR and FT-Raman spectra of 6-bromo-2-naphthoic acid (BNA) exhibit distinct vibrational frequencies compared to its non-brominated analog, 2-naphthoic acid (NA). Density functional theory (DFT) calculations at the B3LYP/6-311+G** level reveal significant shifts in key vibrational modes, providing a unique spectroscopic fingerprint for identification and purity assessment [1].

Analytical Chemistry Quality Control Spectroscopy

Industrial Production Method: High-Yield, Cost-Effective Synthesis Route

A patented industrial production method for 6-bromo-2-naphthoic acid demonstrates a significant improvement in yield and cost-efficiency over prior art. The process, starting from 6-hydroxy-2-naphthoic acid, achieves a high-purity product via a novel reaction sequence involving sulfite or bisulfite, offering a more economical and industrially scalable route [1].

Process Chemistry Synthesis Manufacturing

Enhanced DNA Binding via Adamantyl Derivatives: Validating the Core Pharmacophore

The critical role of 6-bromo-2-naphthoic acid as a building block is validated in the synthesis of Adapalene and its analogs. Studies on the DNA binding of these retinoids show that the adamantylated derivative, built directly from the 6-bromo-2-naphthoic acid scaffold, exhibits a higher binding constant (Kligand-DNA) compared to the non-adamantylated analog [1]. The calculated Kligand-DNA values ranged from 1.1 × 10⁴ M⁻¹ to 1.1 × 10⁵ M⁻¹, with the higher values corresponding to the compounds containing the adamantyl group introduced after Suzuki coupling with the 6-bromo-2-naphthoic acid core .

Medicinal Chemistry Drug Discovery Retinoids

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-naphthoic acid


GMP Synthesis of Adapalene and Next-Generation Retinoids

6-Bromo-2-naphthoic acid is the validated, industrial-scale intermediate for Adapalene synthesis via Suzuki-Miyaura cross-coupling [1]. Its use is mandated in patented, high-yield manufacturing routes [2]. For any research program focused on retinoid receptor (RARβ/γ) modulation or the development of novel anti-acne therapeutics, this specific intermediate ensures a reliable, well-characterized, and regulatorily-precedented pathway to the target molecule.

Analytical Method Development and Validation for ANDA Submissions

The compound's unique and thoroughly characterized spectroscopic properties—including its solvent-dependent deprotonation behavior [3] and distinct vibrational fingerprint [4]—make it the definitive reference standard for developing and validating analytical methods (AMV) [5]. It is essential for quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production, where unambiguous identification and quantification of impurities are paramount.

Cross-Coupling and Materials Chemistry Research

As a bifunctional building block with a carboxylic acid and an aryl bromide, 6-bromo-2-naphthoic acid is an ideal substrate for exploring new catalysts and conditions for Suzuki, Stille, and Heck reactions . Its defined reactivity at the 6-position allows for the systematic construction of polyaromatic libraries, functionalized naphthalenes, and novel materials where precise regiochemical control is required, as demonstrated in the synthesis of naphthoxepine derivatives [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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